molecular formula C15H22N4O B14008372 N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine CAS No. 7403-77-2

N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine

Cat. No.: B14008372
CAS No.: 7403-77-2
M. Wt: 274.36 g/mol
InChI Key: JECMEODLNFUQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and an ethylenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or its derivatives, under acidic conditions.

    Methoxylation: The quinoxaline derivative is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.

    Introduction of the Ethylenediamine Moiety: The final step involves the reaction of the methoxylated quinoxaline with diethylamine and ethylenediamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinoxaline ring to its dihydroquinoxaline form.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the quinoxaline ring and the methoxy group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: A simpler derivative without the quinoxaline ring.

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the ethylenediamine moiety.

    1,2-Ethanediamine, N,N-dimethyl-: Lacks the diethyl and quinoxaline substituents.

Uniqueness

1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the quinoxaline ring substituted with a methoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

7403-77-2

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H22N4O/c1-4-19(5-2)9-8-17-14-11-12(20-3)10-13-15(14)18-7-6-16-13/h6-7,10-11,17H,4-5,8-9H2,1-3H3

InChI Key

JECMEODLNFUQLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=CC2=NC=CN=C12)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.